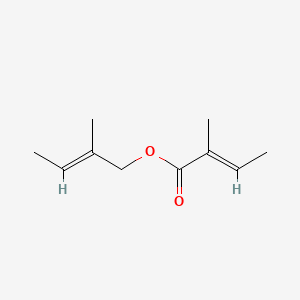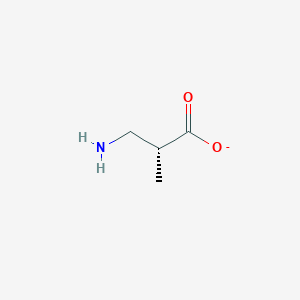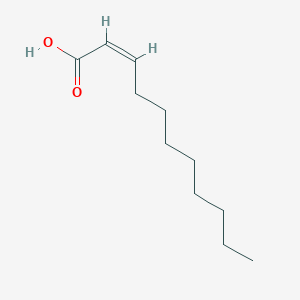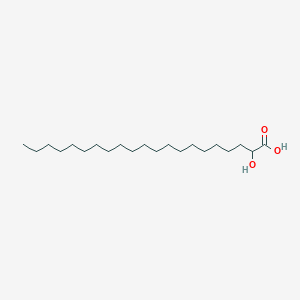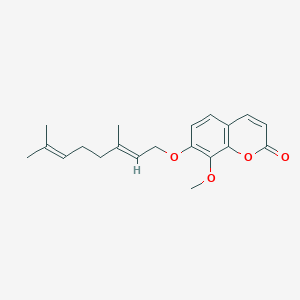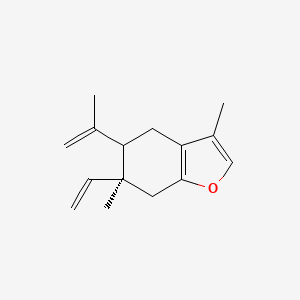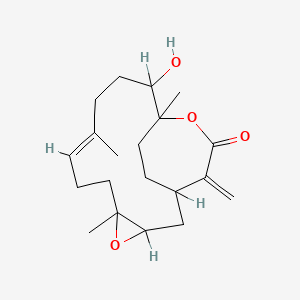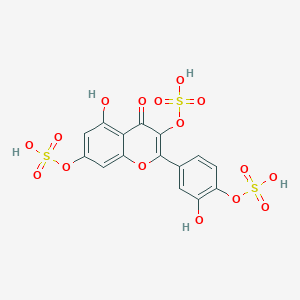
Quercetin 3,4',7-trissulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3,4',7-trissulfate is a quercetin trissulfate having the three sulfo groups placed at the 3-, 4'- and 7-positions. It is a dihydroxyflavone and a quercetin trissulfate.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
Quercetin, a flavonoid compound, exhibits significant antioxidant and anti-inflammatory activities. Studies have demonstrated its potential in scavenging free radicals, reducing oxidative stress, and modulating inflammatory responses in various conditions (Deng Yang et al., 2020). Additionally, its ability to protect against mitochondrial damage and oxidative stress-induced cellular damage has been highlighted (Dong Xu et al., 2019).
Anticancer Applications
Quercetin has been extensively studied for its anticancer properties. It is known to exert effects on various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting proliferation (Santhalakshmi Ranganathan et al., 2015). Furthermore, quercetin's interaction with cancer-related pathways and its potential as a chemopreventive agent have been a focus of research (A. Murakami et al., 2008).
Neuroprotective Effects
Quercetin's role in neuroprotection and its potential effects on memory have been investigated. It is found to exhibit pharmacological effects in the nervous system, which may be beneficial in conditions like Alzheimer's disease and other forms of dementia (F. Babaei et al., 2018).
Cardiovascular Health
The impact of quercetin on cardiovascular health, including its potential to alleviate metabolic syndrome and improve inflammatory status in obesity, has been studied. Quercetin's effects on blood pressure, cholesterol levels, and insulin resistance highlight its potential in cardiovascular disease management (L. Rivera et al., 2008).
Antidiabetic Activity
Quercetin's antidiabetic properties have been examined, particularly its interaction with diabetes-related protein targets and its effect on blood glucose levels and lipid profiles in diabetic models (P. Srinivasan et al., 2017).
Propiedades
Nombre del producto |
Quercetin 3,4',7-trissulfate |
|---|---|
Fórmula molecular |
C15H10O16S3 |
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
[2-hydroxy-4-(5-hydroxy-4-oxo-3,7-disulfooxychromen-2-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O16S3/c16-8-3-6(1-2-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
Clave InChI |
OHGDJKUWKHBWFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
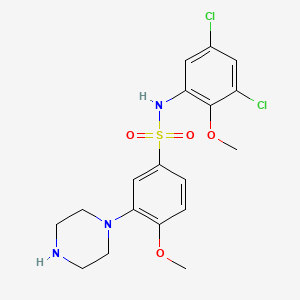
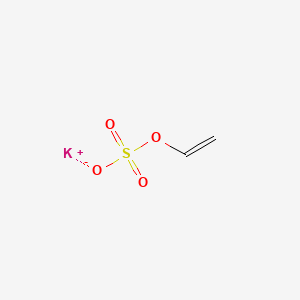
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
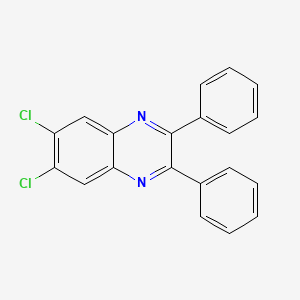
![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)
